Debio 0617B
Übersicht
Beschreibung
Debio 0617B is a multi-kinase inhibitor . It targets key kinases upstream of STAT3/STAT5 signaling such as JAK, SRC, ABL, and class III/V receptor tyrosine kinases (TKs) . This results in the inhibition of tumor cell growth and metastasis .
Molecular Structure Analysis
The chemical formula of Debio 0617B is C28H23ClF3N7O2 . Its exact mass is 581.16 and its molecular weight is 581.980 .
Chemical Reactions Analysis
Debio 0617B has been developed as a first-in-class kinase inhibitor with a unique profile targeting phospho-STAT3 (pSTAT3) and/or pSTAT5 in tumors through combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTK) .
Physical And Chemical Properties Analysis
The chemical formula of Debio 0617B is C28H23ClF3N7O2 . Its exact mass is 581.16 and its molecular weight is 581.980 . The elemental analysis shows that it contains C, 57.79; H, 3.98; Cl, 6.09; F, 9.79; N, 16.85; O, 5.50 .
Wissenschaftliche Forschungsanwendungen
Application in Solid Tumors
Specific Scientific Field
This application falls under the field of Oncology , specifically the study of Solid Tumors .
Summary of the Application
Debio 0617B has been developed as a first-in-class kinase inhibitor with a unique profile targeting phospho-STAT3 (pSTAT3) and/or pSTAT5 in tumors through combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTK) .
Methods of Application or Experimental Procedures
Debio 0617B showed dose-dependent inhibition of pSTAT3 in STAT3-activated carcinoma cell lines . It was tested in several mouse xenograft models for in vivo efficacy . To increase in vivo efficacy and STAT3 inhibition, Debio 0617B was tested in combination with the EGFR inhibitor erlotinib in a non–small cell lung cancer xenograft model .
Results or Outcomes
Debio 0617B showed potent antiproliferative activity in a panel of cancer cell lines and in patient-derived tumor xenografts tested in an in vitro clonogenic assay . It showed in vivo efficacy by inhibiting tumor growth in several mouse xenograft models .
Application in Acute Myelogenous Leukemia (AML)
Specific Scientific Field
This application is in the field of Hematology , specifically the study of Acute Myelogenous Leukemia (AML) .
Summary of the Application
Debio 0617B has a unique profile targeting key kinases upstream of STAT3/STAT5 signaling such as JAK, SRC, ABL, and class III/V receptor TKs . It has been shown to reduce the maintenance and self-renewal of primary human AML CD34+ Stem/Progenitor Cells .
Methods of Application or Experimental Procedures
The multi-TK inhibitor Debio 0617B was tested on primary human AML CD34+ stem/progenitor cells in vitro and in xenotransplantation experiments .
Results or Outcomes
Debio 0617B reduced the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells in vitro and in xenotransplantation experiments, resulting in long-term elimination of human LSCs and leukemia .
Application in Non-Small Cell Lung Cancer (NSCLC)
Specific Scientific Field
This application is in the field of Oncology , specifically the study of Non-Small Cell Lung Cancer (NSCLC) .
Summary of the Application
Debio 0617B has been developed as a kinase inhibitor targeting phospho-STAT3 (pSTAT3) in tumors through combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTK) . It has been tested in combination with the EGFR inhibitor erlotinib in a non–small cell lung cancer xenotransplantation model .
Methods of Application or Experimental Procedures
Debio 0617B was tested in combination with the EGFR inhibitor erlotinib in a non–small cell lung cancer xenograft model .
Results or Outcomes
Debio 0617B showed in vivo efficacy by inhibiting tumor growth in several mouse xenograft models . The combination of Debio 0617B with the EGFR inhibitor erlotinib showed increased in vivo efficacy and STAT3 inhibition .
Application in Neoplasms
Specific Scientific Field
This application is in the field of Oncology , specifically the study of Neoplasms .
Summary of the Application
Debio 0617B is a small molecule drug that targets JAK and SRC . It acts as a JAK inhibitor (Janus kinase inhibitor) and SRC inhibitor (Tyrosine-protein kinase SRC inhibitor) .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available information .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available information .
Application in Metastatic Tumors
Specific Scientific Field
This application is in the field of Oncology , specifically the study of Metastatic Tumors .
Summary of the Application
Debio 0617B has been developed as a first-in-class kinase inhibitor with a unique profile targeting phospho-STAT3 (pSTAT3) and/or pSTAT5 in tumors through combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTK) . It has been tested in an orthotopic tumor model to evaluate the impact of in vivo STAT3 blockade on metastases .
Methods of Application or Experimental Procedures
To evaluate the impact of in vivo STAT3 blockade on metastases, Debio 0617B was tested in an orthotopic tumor model .
Results or Outcomes
Measurement of primary tumor weight and metastatic counts in lung tissue demonstrated therapeutic efficacy of Debio 0617B in this model . These data show potent activity of Debio 0617B on a broad spectrum of STAT3-driven solid tumors and synergistic activity in combination with EGFR inhibition .
Safety And Hazards
Zukünftige Richtungen
Debio 0617B has shown potent activity on a broad spectrum of STAT3-driven solid tumors and synergistic activity in combination with EGFR inhibition . It has been tested in several mouse xenograft models and has shown in vivo efficacy by inhibiting tumor growth . In the future, it may result in sustained therapeutic efficacy of targeted therapy in AML and prevent relapses .
Eigenschaften
IUPAC Name |
N-[4-chloro-3-[2-[4-(methylcarbamoyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF3N7O2/c1-33-25(40)16-2-4-19(5-3-16)37-27-35-14-17-15-39(11-9-22(17)38-27)24-13-20(6-7-21(24)29)36-26(41)23-12-18(8-10-34-23)28(30,31)32/h2-8,10,12-14H,9,11,15H2,1H3,(H,33,40)(H,36,41)(H,35,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJSOYXRJCMRAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C3CN(CCC3=N2)C4=C(C=CC(=C4)NC(=O)C5=NC=CC(=C5)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF3N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Debio 0617B |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.